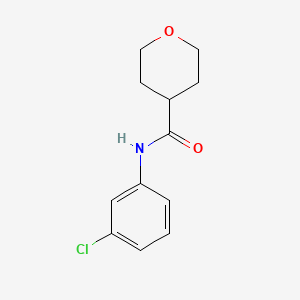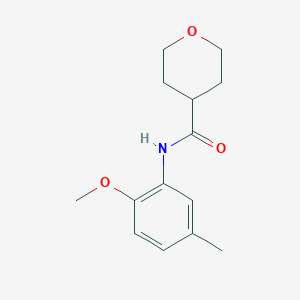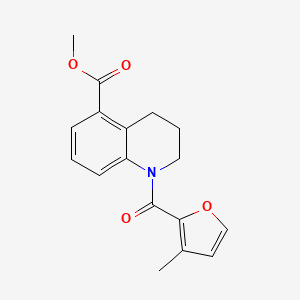
methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. It has been studied for its potential applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting specific enzymes or signaling pathways. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested to inhibit the activity of Plasmodium falciparum lactate dehydrogenase, which is essential for the survival of the malaria parasite.
Biochemical and physiological effects:
Methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, the compound has been shown to exhibit anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to exhibit potent biological activity, making it a promising lead compound for drug discovery. However, the limitations of the compound include its limited solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound can be further evaluated for its potential as a drug candidate for the treatment of cancer, malaria, and infectious diseases. Further studies can also be conducted to investigate the pharmacokinetics and pharmacodynamics of the compound in vivo.
Métodos De Síntesis
The synthesis of methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate involves the reaction of furan-3-carboxylic acid with ethyl 3-amino-4,5-dihydro-2-methylquinoline-5-carboxylate in the presence of a coupling reagent and a base. The product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
Methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antimalarial, and antimicrobial activities. The compound has also been evaluated for its potential as a kinase inhibitor and a cholinesterase inhibitor.
Propiedades
IUPAC Name |
methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)13-4-2-6-14-12(13)5-3-8-17(14)15(18)11-7-9-21-10-11/h2,4,6-7,9-10H,3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPYAWPSVXGRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)




![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)